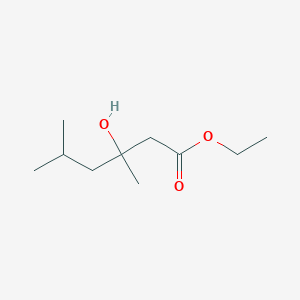

Ethyl 3-hydroxy-3,5-dimethylhexanoate

Description

Properties

CAS No. |

25409-20-5 |

|---|---|

Molecular Formula |

C10H20O3 |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

ethyl 3-hydroxy-3,5-dimethylhexanoate |

InChI |

InChI=1S/C10H20O3/c1-5-13-9(11)7-10(4,12)6-8(2)3/h8,12H,5-7H2,1-4H3 |

InChI Key |

FUYFDLRJEKMUKE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C)(CC(C)C)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ethyl 3-hydroxy-3,5-dimethylhexanoate

Michael Addition and Subsequent Functional Group Transformations

A well-documented synthetic route to hydroxy esters structurally related to this compound involves the Michael addition of an enolate to an α,β-unsaturated ester, followed by functional group modifications (reduction, hydrolysis, ring closure, and ring opening).

Stepwise Synthesis Overview

Michael Addition: The enolate of pentane-2,4-dione is reacted with ethyl crotonate in the presence of potassium fluoride (KF) salt in isopropanol. This step yields an intermediate ethyl 4-acetyl-3-methyl-5-oxohexanoate with approximately 50% yield after distillation.

Formaldehyde Addition and Hydrolysis: The intermediate is treated with aqueous formaldehyde and potassium carbonate (K2CO3), resulting in an α,β-unsaturated ketoacid after in situ hydrolysis of the ester group. This step provides a 69% yield after purification by column chromatography.

Hydrogenation: The carbon-carbon double bond is hydrogenated using palladium on carbon (Pd/C) under hydrogen atmosphere, yielding a saturated ketoester with near quantitative yield.

Reduction: The keto group is selectively reduced with sodium borohydride (NaBH4) in ethanol to afford the hydroxy acid.

Lactonization: Acidification with hydrochloric acid (HCl) induces ring closure to form a lactone intermediate.

Ring Opening and Esterification: The lactone is opened under alkaline conditions (KOH), and the resulting potassium carboxylate salt undergoes nucleophilic substitution with an alkyl iodide (e.g., isopropyl iodide) in dimethylformamide (DMF) to yield the hydroxy ester.

This sequence, adapted for the preparation of isopropyl 5-hydroxy-3,4-dimethylhexanoate, is analogous to the preparation of this compound by substituting the appropriate alkylating agent and starting materials.

Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Michael Addition | Enolate addition | Pentane-2,4-dione, ethyl crotonate, KF, i-PrOH | 50 | Distillation purification |

| Formaldehyde Addition | Aldol-type addition & hydrolysis | Formaldehyde (aqueous), K2CO3, rt, 5 h | 69 | Column chromatography purification |

| Hydrogenation | Catalytic reduction | Pd/C, H2 atmosphere | ~100 | Syn/anti mixture 1:1 by GC-MS |

| Carbonyl Reduction | NaBH4 reduction | NaBH4, EtOH | Quantitative | Hydroxy acid formation |

| Lactonization | Acid-catalyzed ring closure | HCl (1 M) | 84 | Bulb-to-bulb distillation |

| Ring Opening & Esterification | Nucleophilic substitution | KOH, alkyl iodide (e.g., ethyl iodide), DMF | 75 | High purity hydroxy ester |

Alternative Synthetic Approaches

While the above method is the most detailed and documented, other approaches may involve:

Direct Esterification of Hydroxy Acids: Starting from 3-hydroxy-3,5-dimethylhexanoic acid, direct esterification with ethanol under acid catalysis can yield the ethyl ester.

Oxidation and Functional Group Manipulations: Starting from 3,5-dimethylhexanoate derivatives, selective hydroxylation at the 3-position can be achieved enzymatically or via chemical oxidation methods, followed by esterification.

However, these alternative methods lack detailed experimental data and yields in the available literature.

Analytical Data and Reaction Monitoring

The synthetic steps are monitored and confirmed by various analytical techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine purity and syn/anti diastereomer ratios after hydrogenation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm structural assignments and diastereomeric distributions.

Bulb-to-Bulb Distillation: Used for purification of intermediates like lactones.

Chromatography: Column chromatography with solvent systems such as n-hexane/ethyl acetate (1:1) is employed for purification of acids and esters.

Summary Table of Preparation Method

| Intermediate/Product | Reaction Type | Reagents and Conditions | Yield (%) | Purification Method |

|---|---|---|---|---|

| Ethyl 4-acetyl-3-methyl-5-oxohexanoate (3) | Michael addition | Pentane-2,4-dione, ethyl crotonate, KF, i-PrOH | 50 | Distillation |

| 3-Methyl-4-methylene-5-oxohexanoic acid (4) | Formaldehyde addition & hydrolysis | Formaldehyde (37%), K2CO3, rt, 5 h | 69 | Column chromatography |

| Saturated ketoester (5) | Hydrogenation | Pd/C, H2 atmosphere | ~100 | Used crude |

| Hydroxy acid | Carbonyl reduction | NaBH4, EtOH | Quantitative | Used crude |

| Lactone (2) | Acid-catalyzed ring closure | HCl (1 M) | 84 | Bulb-to-bulb distillation |

| Hydroxy ester (1) | Ring opening & esterification | KOH, alkyl iodide (e.g., ethyl iodide), DMF | 75 | Used crude |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3,5-dimethylhexanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: 3-keto-3,5-dimethylhexanoic acid or 3,5-dimethylhexanoic acid.

Reduction: 3-hydroxy-3,5-dimethylhexanol.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 3-hydroxy-3,5-dimethylhexanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential antiviral properties, particularly against Coxsackievirus.

Medicine: Explored for its therapeutic potential in antiviral treatments.

Industry: Utilized in the production of flavors and fragrances due to its fruity aroma.

Mechanism of Action

The mechanism by which ethyl 3-hydroxy-3,5-dimethylhexanoate exerts its effects involves interactions with specific molecular targets. For instance, its antiviral activity is believed to involve inhibition of viral replication by interfering with viral enzymes or proteins . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

Ethyl (±)-3-Hydroxy-3,7-dimethyloctanoate (13)

- Molecular Formula : C₁₂H₂₄O₃

- Physical Properties : Colorless oil, 96% yield .

- Key Features : Longer carbon chain (C8 vs. C6 in the target compound) and methyl groups at positions 3 and 5. The hydroxy group at position 3 enhances polarity, influencing solubility in polar solvents .

Methyl (±)-3-Hydroxy-3,7-dimethyloctanoate (15)

Ethyl (E)-(±)-8-Acetoxy-3-hydroxy-3,7-dimethyloct-6-enoate (8b)

Spectroscopic Data Comparison

Notes:

- The hydroxy and methyl groups in ethyl 3-hydroxy-3,5-dimethylhexanoate analogs result in characteristic ¹³C NMR shifts at ~70–75 ppm for oxygenated carbons .

- Electron-withdrawing groups (e.g., trifluoromethyl in Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate) significantly alter reactivity and spectral profiles .

Research Implications and Gaps

- Synthetic Optimization : Higher yields (e.g., 96% for compound 13) suggest efficient methodologies for ethyl ester synthesis, but scalability for industrial applications requires further study .

- Spectroscopic Libraries: NMR and HRESIMS data from analogs provide reference frameworks for characterizing understudied esters like this compound .

Biological Activity

Ethyl 3-hydroxy-3,5-dimethylhexanoate is an organic compound that has garnered attention in various fields, including chemistry, biology, and medicine. This compound is primarily studied for its potential biological activities and interactions with biomolecules. Understanding its biological activity is crucial for exploring its applications in therapeutic contexts and industrial processes.

Chemical Structure and Properties

This compound has the molecular formula and features both hydroxyl and ester functional groups. The presence of these functional groups contributes to its reactivity and biological interactions. The compound's structure can be depicted as follows:

- Chemical Structure :

The biological activity of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a significant role in mediating these interactions, which can lead to various biochemical effects.

- Reactivity : The compound can undergo oxidation to form 3-oxo-2,2-dimethylhexanoic acid or reduction to yield 3-hydroxy-2,2-dimethylhexanol.

- Substitution Reactions : It can also participate in substitution reactions leading to the formation of halogenated derivatives.

Therapeutic Potential

Research indicates that this compound may have therapeutic properties. It has been investigated for its potential use as a precursor in the synthesis of pharmaceutical compounds. Its interactions with biomolecules suggest possible applications in drug development.

Case Studies

- Antioxidant Activity : In a study examining various compounds' antioxidant properties, this compound demonstrated significant free radical scavenging ability, indicating potential use as an antioxidant agent .

- Neuroprotective Effects : Preliminary studies suggest that compounds similar to this compound exhibit neuroprotective effects by modulating signaling pathways involved in neuronal health . Further studies are needed to establish the specific mechanisms involved.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| Ethyl 3-hydroxy-2,2-dimethylbutanoate | C10H20O3 | Antioxidant properties |

| Ethyl 3-hydroxy-2,2-dimethylpentanoate | C10H20O3 | Neuroprotective effects |

| Ethyl 3-hydroxy-2,2-dimethylheptanoate | C11H22O3 | Potential anti-inflammatory activity |

In Vitro Studies

Recent studies have explored the effects of this compound on various cell lines. For instance:

- Cell Viability Assays : this compound was shown to enhance cell viability in neuronal cell lines exposed to oxidative stress .

Safety and Toxicology

Understanding the safety profile of this compound is essential for its application in medicine:

Q & A

Q. How can Ethyl 3-hydroxy-3,5-dimethylhexanoate be synthesized in the laboratory?

- Methodological Answer : The compound can be synthesized via esterification of 3-hydroxy-3,5-dimethylhexanoic acid with ethanol under acidic catalysis. A typical procedure involves refluxing the acid and ethanol in the presence of concentrated sulfuric acid, followed by neutralization and purification via vacuum distillation or column chromatography. For analogous esters, reaction conditions such as dioxane and hydrochloric acid have been used to facilitate esterification and subsequent workup .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H and 13C NMR : To identify the ester group (δ ~4.1–4.3 ppm for the ethyl CH2 and δ ~1.2–1.4 ppm for the CH3), hydroxy group (broad peak at δ ~1–5 ppm, depending on exchange), and methyl substituents (δ ~0.8–1.5 ppm) .

- IR Spectroscopy : Peaks at ~1700–1750 cm⁻¹ (ester C=O stretch) and ~3200–3600 cm⁻¹ (hydroxy O-H stretch).

- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.

Q. What purification methods are effective for isolating this compound?

- Methodological Answer : Common methods include:

- Column Chromatography : Using silica gel and a gradient of ethyl acetate/hexane.

- Recrystallization : From solvents like ethanol or acetone.

- Distillation : Reduced-pressure distillation to avoid thermal decomposition of the ester .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model the compound’s electronic structure, steric effects, and transition states. For example:

- Reactivity Prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.

- Steric Analysis : Use X-ray crystallography data (if available) or molecular dynamics simulations to assess steric hindrance from methyl groups .

- Solvent Effects : Include implicit solvent models (e.g., PCM) to study solvation-driven reactivity changes .

Q. What are the challenges in achieving enantioselective synthesis of this compound?

- Methodological Answer : The hydroxy group at position 3 introduces chirality, requiring asymmetric synthesis strategies:

- Chiral Catalysts : Use of organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) to induce enantioselectivity during esterification.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica lipase B) can selectively hydrolyze one enantiomer of a racemic mixture.

- Protection/Deprotection : Temporarily protect the hydroxy group to avoid racemization during synthesis .

Q. How does the steric environment influence nucleophilic acyl substitution reactions of this ester?

- Methodological Answer : The 3,5-dimethyl groups create steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Experimental and computational approaches include:

- Kinetic Studies : Compare reaction rates with less hindered analogs.

- Molecular Docking : Simulate interactions between the ester and nucleophiles (e.g., amines) to visualize steric clashes .

- X-ray Crystallography : Resolve the crystal structure to measure bond angles and spatial constraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.